molecular formula C17H29ClN2O2 B1259000 (S)-ropivacaine hydrochloride monohydrate

(S)-ropivacaine hydrochloride monohydrate

Cat. No. B1259000
M. Wt: 328.9 g/mol
InChI Key: VSHFRHVKMYGBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.

Scientific Research Applications

Trace Metal Assessment

(S)-Ropivacaine hydrochloride monohydrate is extensively used as a local anesthetic. A study by Pal & Sundararajan (2022) highlights the importance of assessing trace metals like arsenic, mercury, cadmium, and lead in its composition. This is crucial to prevent hazardous effects from these elemental inorganic contaminants.

Metabolic Racemisation Study

The research by Arvidsson, Bruce, & Halldin (1995) focuses on whether metabolic racemisation of (S)-ropivacaine occurs in humans and animals. It was observed that there is no trace of metabolic racemisation in the samples examined, which has implications for its pharmacokinetic and pharmacodynamic studies.

Synthesis Research

Sahlberg (1987) describes the synthesis process of carbon-14 labelled ropivacaine, which is important for preclinical and clinical investigations of the drug (Sahlberg, 1987).

Pharmacological Review

A comprehensive review of ropivacaine's pharmacology and clinical use by Kuthiala & Chaudhary (2011) discusses its properties, including its less lipophilic nature compared to bupivacaine, leading to reduced motor blockade and potentially less central nervous system and cardiotoxicity.

Controlled Release System Development

Qiao et al. (2022) investigated a ropivacaine-loaded, hydroxypropyl chitin thermo-sensitive hydrogel combined with hyaluronan as a controlled release system. This innovation aims to prolong the anesthetic effect and minimize side effects (Qiao et al., 2022).

Sustained Delivery Formulations

Shen et al. (2011) focused on creating multivesicular liposome formulations for the sustained delivery of ropivacaine. This approach seeks to overcome the limitations of conventional therapies by providing sustained delivery (Shen et al., 2011).

Chemical Synthesis Innovations

Researchers have explored various methods for the chemical synthesis of ropivacaine hydrochloride. Studies by Ye Jiao & Guo Jia-bin (2006) and Fu Xiaobin (2012) have contributed to this area by presenting novel synthesis routes.

Ex Vivo Studies

An ex vivo study by Muccillo et al. (2021) assessed the acute effects of ropivacaine hydrochloride on the corneal endothelial cell ultrastructure of horses, providing valuable insights for veterinary applications.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHFRHVKMYGBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-ropivacaine hydrochloride monohydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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